3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid
Overview
Description
3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused with a pyridine ringThese compounds have gained significant attention due to their versatility and potential in various fields, including pharmaceuticals, materials science, and optoelectronics .
Preparation Methods
The synthesis of 3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with cyclohexanone in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or acetonitrile. The resulting intermediate is then subjected to further cyclization and oxidation steps to yield the desired product .
Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is used as a probe to study various biochemical pathways and interactions.
Medicine: The compound has shown potential as a pharmaceutical agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
The molecular pathways involved in its mechanism of action depend on the specific application and target. In some cases, the compound may activate signaling pathways that lead to cell death or inhibit pathways that promote inflammation .
Comparison with Similar Compounds
3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid can be compared with other similar compounds in the imidazo[1,5-a]pyridine family. Some of these compounds include:
Imidazo[1,5-a]pyridine-3-carboxylic acid: This compound lacks the cyclohexyl group, which may result in different chemical and biological properties.
Imidazo[1,5-a]pyridine-2-carboxylic acid:
Imidazo[1,5-a]pyridine-4-carboxylic acid: Similar to the previous compound, the position of the carboxylic acid group affects its properties and uses.
The uniqueness of this compound lies in the presence of the cyclohexyl group, which enhances its stability, solubility, and potential for various applications .
Properties
IUPAC Name |
3-cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(18)12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEDUNYBSJYHRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=C3N2C=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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